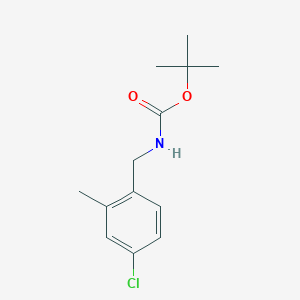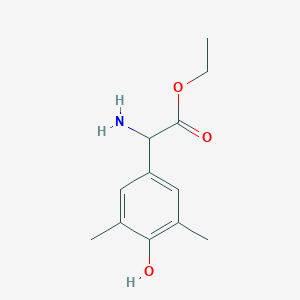
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a hydroxy-substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-amino-2-(4-oxo-3,5-dimethylphenyl)acetate.
Reduction: Formation of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)amine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-amino-2-(4-hydroxyphenyl)acetate: Lacks the dimethyl substitution on the aromatic ring.
Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)propanoate: Contains a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to the presence of both hydroxy and amino groups on a dimethyl-substituted aromatic ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)10(13)9-5-7(2)11(14)8(3)6-9/h5-6,10,14H,4,13H2,1-3H3 |
Clave InChI |
XRGBCMWQAQGUQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(C(=C1)C)O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)

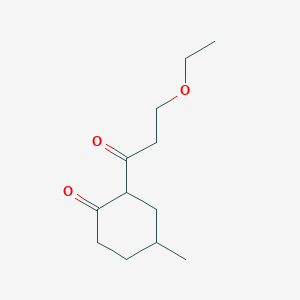
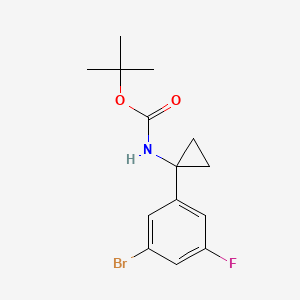
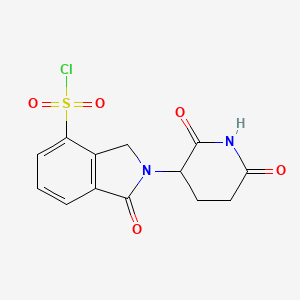

![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
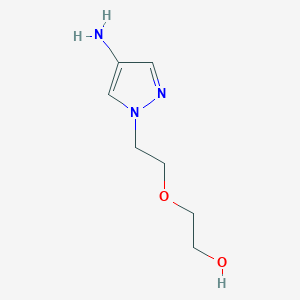
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)

